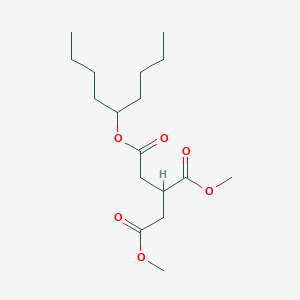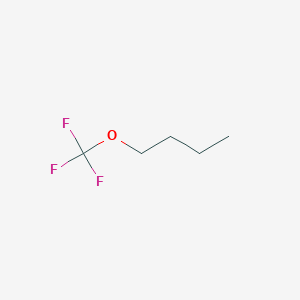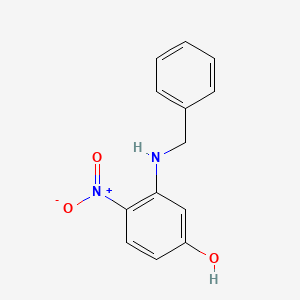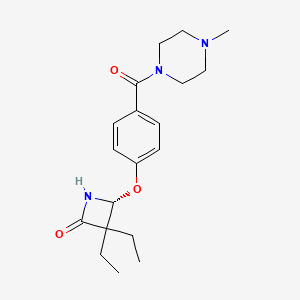
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester is a complex organic compound that belongs to the class of tricarboxylic acids. This compound is characterized by its three carboxylic acid groups attached to a propane backbone, with additional ester groups derived from 1-butylpentyl and 2,3-dimethyl alcohols. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester typically involves esterification reactions. The primary synthetic route includes the reaction of 1,2,3-Propanetricarboxylic acid with 1-butylpentanol and 2,3-dimethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of polymers and resins, where its ester groups contribute to the flexibility and durability of the final products.
Mecanismo De Acción
The mechanism by which 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include metabolic cycles where the compound interferes with normal enzyme function, leading to altered metabolic outcomes.
Comparación Con Compuestos Similares
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester can be compared with other tricarboxylic acid esters such as:
- 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris (trimethylsilyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
The uniqueness of this compound lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
389126-53-8 |
|---|---|
Fórmula molecular |
C17H30O6 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-O,2-O-dimethyl 3-O-nonan-5-yl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H30O6/c1-5-7-9-14(10-8-6-2)23-16(19)12-13(17(20)22-4)11-15(18)21-3/h13-14H,5-12H2,1-4H3 |
Clave InChI |
WKIAWIJYDPVQHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)OC(=O)CC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)


![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
